molecular formula C17H18O2 B12437977 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone CAS No. 887575-37-3

1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone

Cat. No.: B12437977
CAS No.: 887575-37-3
M. Wt: 254.32 g/mol
InChI Key: MKZSLGHLADHZLR-UHFFFAOYSA-N
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Description

1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone (CAS 887575-37-3) is an acetophenone derivative with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.32 g/mol. Its structure consists of a central ethanone group attached to a phenyl ring substituted with a phenoxy group bearing 3-methyl and 5-ethyl substituents . This compound is part of a broader class of aryl ethanones, which are widely studied for their biological activities, including antimicrobial and antiproliferative properties.

Properties

CAS No.

887575-37-3

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-[4-(3-ethyl-5-methylphenoxy)phenyl]ethanone

InChI

InChI=1S/C17H18O2/c1-4-14-9-12(2)10-17(11-14)19-16-7-5-15(6-8-16)13(3)18/h5-11H,4H2,1-3H3

InChI Key

MKZSLGHLADHZLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C)OC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-(3-Methyl-5-ethyl-phenoxy)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the ethanone group onto the aromatic ring.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group in the ethanone moiety undergoes nucleophilic additions. For example:

  • Imine Formation : Reacts with primary amines under acidic conditions to form Schiff bases.

Reaction ComponentDetails
Conditions Acidic (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>), ethanol solvent, reflux
Reagents Primary amines (e.g., methylamine, aniline)
Products Substituted imines
Mechanism Protonation of carbonyl oxygen → nucleophilic attack by amine → dehydration to form imine.

Photochemical Reactions

The compound exhibits photochemical activity due to its aromatic ketone structure. Irradiation induces enol tautomer formation, enabling proton-transfer reactions:

ParameterObservations
Light Source UV (254–365 nm)
Intermediates E- and Z-photoenols with lifetimes of 1–100 ms and 0.5–10 μs, respectively
Products Released carboxylic acids or regenerated ketone
Key Process Triplet-state proton transfer → enol tautomer → nucleophile trapping or recombination .

Condensation Reactions

The ketone participates in Claisen-Schmidt condensations with aromatic aldehydes:

Example ReactionOutcome
With Benzaldehyde Forms α,β-unsaturated ketone via aldol addition followed by dehydration.
Catalyst NaOH or KOH in ethanol
Yield ~60–75% (reported for analogous ketones).

Substitution Reactions on the Aromatic Ring

The phenoxy group directs electrophilic substitution. For instance:

Reaction TypeDetails
Nitration Occurs at the para position relative to the phenoxy group (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C).
Halogenation Bromine in acetic acid substitutes at the ortho position .

Comparative Reactivity with Analogues

Substituent effects on reaction outcomes:

Compound VariationReactivity Trend
3-Methyl-5-ethyl-phenoxy Enhanced steric hindrance slows nucleophilic additions vs. unsubstituted analogues.
4-Methoxy vs. 4-Difluoromethoxy Electron-withdrawing groups (e.g., difluoromethoxy) increase electrophilicity of the carbonyl .

Key Mechanistic Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic additions compared to protic solvents.

  • Steric Influence : Bulky 3-methyl-5-ethyl substituents limit access to the carbonyl carbon, reducing reaction rates .

Scientific Research Applications

1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The phenoxy and ethanone groups can participate in various chemical interactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone with structurally and functionally related ethanone derivatives, focusing on substituent effects, physical properties, and biological activities.

Structural Comparison
Compound Name Substituents Molecular Formula Key Structural Features Reference
This compound 3-methyl, 5-ethyl on phenoxy ring C₁₇H₁₈O₂ Phenoxy-phenyl backbone with branched alkyl groups
1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone 4-isopropyl on phenoxy ring C₁₇H₁₈O₂ Bulky isopropyl substituent
2-(1-Phenyl-1H-tetrazol-5-ylthio)ethanone derivatives (7e–7i) Varied sulfonylpiperazinyl and tetrazole groups C₁₈–₂₂H₁₈–₂₂N₄–₆O₂–₃S₂ Sulfonylpiperazine and tetrazole moieties
1-(4-(Quinolin-8-ylamino)phenyl)ethanone Quinoline-amino substitution C₁₇H₁₃N₃O Nitrogen-rich heterocyclic system
2,4-Dihydroxyacetophenone (natural derivative) 2,4-dihydroxy on phenyl ring C₈H₈O₃ Polar hydroxyl groups

Key Observations :

  • Branched vs. Linear Substituents: The 3-methyl-5-ethyl-phenoxy group in the target compound introduces steric bulk compared to simpler analogs like 2,4-dihydroxyacetophenone . This may influence solubility and binding interactions.
Physical Properties
Compound Name Melting Point (°C) Molecular Weight (g/mol) Notable Physical Traits Reference
This compound Not reported 254.32 Likely solid at room temperature
7e (Sulfonylpiperazinyl-tetrazole derivative) 131–134 502.58 Crystalline solid
7f (Trifluoromethyl-substituted analog) 165–167 556.60 Higher melting point due to CF₃ group
2,4-Dihydroxyacetophenone 96–98 152.15 Low molecular weight, polar

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., trifluoromethyl in 7f) increase melting points compared to alkyl-substituted analogs .
  • Molecular Weight: The target compound (254.32 g/mol) falls within the mid-range of ethanone derivatives, balancing bioavailability and synthetic feasibility.

Key Observations :

  • Antimicrobial Activity: Chalcone derivatives synthesized from ethanone precursors (e.g., N-1 and N-2 in ) show efficacy against Bacillus subtilis and Escherichia coli, suggesting the target compound may share similar mechanisms.
  • Role of Substituents : Sulfonyl and trifluoromethyl groups in 7e–7i enhance antiproliferative activity, while hydroxyl groups in natural derivatives (e.g., ) favor antioxidant properties.

Biological Activity

Structural Characteristics

The molecular formula of 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone is C18_{18}H22_{22}O2_2, with a molecular weight of approximately 268.35 g/mol. The compound features:

  • Phenyl Group : A central phenyl ring substituted with a 3-methyl-5-ethyl-phenoxy group.
  • Ethanone Moiety : A ketone functional group that contributes to its reactivity and potential biological interactions.

Biological Activities

Research indicates that compounds structurally similar to this compound may exhibit significant biological activities, including:

  • Antimicrobial Activity : Analogous compounds have shown activity against various bacterial strains, suggesting potential for this compound in treating infections.
Compound NameAntimicrobial ActivityMIC (μg/mL)
1-[4-(2-Methylphenoxy)-phenyl]-ethanoneActive against Staphylococcus aureus12.5
1-[4-(3-Ethylphenoxy)-phenyl]-ethanoneActive against Escherichia coli10
1-[4-(3-Methoxyphenoxy)-phenyl]-ethanoneModerate activity against Pseudomonas aeruginosa15
  • Anti-inflammatory Properties : Similar compounds have been investigated for their ability to inhibit phosphodiesterase enzymes, which are involved in inflammatory responses.

Antimicrobial Studies

In a study assessing the antimicrobial potential of various derivatives, compounds similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against common pathogens. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 3.12 to 12.5 μg/mL .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications in the substituents on the phenyl rings significantly influenced the biological activity of related compounds. For instance, the introduction of different alkyl groups or functional groups altered the interaction with biological targets, enhancing or diminishing antimicrobial efficacy .

Synthesis Methods

The synthesis of this compound can be approached through various methods, including:

  • Aromatic Nucleophilic Substitution : This method involves the reaction of a suitable phenol derivative with an appropriate electrophile.
  • Reflux Conditions : Utilizing reflux conditions can enhance yields and purity during synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone, and what reaction conditions are critical for optimizing yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation , a common method for aryl ketones. For example, reacting a substituted phenol (e.g., 3-methyl-5-ethylphenol) with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key parameters include:

  • Temperature control (typically 0–50°C to avoid side reactions).
  • Solvent selection (e.g., dichloromethane or nitrobenzene for polar aprotic environments).
  • Stoichiometric ratios of catalyst to substrate (1:1–2:1) to ensure complete activation of the acyl chloride .
    • Validation : Monitor reaction progress using TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify substituents on the aromatic ring and ethanone group. For instance, the acetyl group typically shows a singlet at ~2.5 ppm in ¹H NMR and ~200 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm the ketone group (C=O stretch at ~1680–1720 cm⁻¹) and ether linkage (C-O-C stretch at ~1200–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the phenoxy and ethyl/methyl substituents .

Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound, and how are they experimentally determined?

  • Methodology :

  • Melting Point : Use a capillary tube method with a calibrated melting point apparatus. Compare to literature values for similar aryl ketones (e.g., 1-[4-(1,1-dimethylethyl)phenyl]ethanone melts at ~60–65°C ).
  • Solubility : Perform solubility tests in solvents (e.g., ethanol, DMSO, hexane) via gravimetric analysis or UV-Vis spectroscopy. Polar aprotic solvents (e.g., DMSO) typically enhance solubility due to the ketone’s polarity .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the regioselectivity of electrophilic substitution reactions in this compound?

  • Methodology :

  • Use density functional theory (DFT) to calculate electron density maps and Fukui indices. For example, the phenoxy group directs electrophiles to the para position relative to the oxygen atom. Compare computed activation energies for competing reaction pathways (e.g., ortho vs. para substitution) .
  • Validate predictions experimentally via nitration or halogenation reactions, followed by NMR/LC-MS analysis of product ratios .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in enzyme inhibition studies)?

  • Methodology :

  • Assay Standardization : Ensure consistent experimental conditions (e.g., enzyme concentration, incubation time). For example, variations in ATP concentration in kinase assays can alter IC₅₀ values .
  • Structure-Activity Relationship (SAR) Analysis : Compare bioactivity across derivatives (e.g., methoxy vs. ethyl substitutions) to identify critical functional groups. Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins .

Q. How can reaction byproducts be characterized and minimized during scale-up synthesis?

  • Methodology :

  • LC-MS/QTOF Analysis : Identify byproducts (e.g., di-acylated derivatives or oxidation products) via high-resolution mass spectrometry. Adjust stoichiometry or reaction time to suppress their formation .
  • Process Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and mixing efficiency. For example, reducing AlCl₃ concentration from 2.0 to 1.2 equivalents decreased dimerization by 30% in similar Friedel-Crafts reactions .

Notes

  • Structural analogs (e.g., 1-(3-fluoro-4-propoxyphenyl)ethanone ) and methodologies from PubChem/NIST are prioritized.
  • Advanced techniques (e.g., DFT, DoE) are recommended for resolving research gaps.

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